Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 103733-33-1
VCID: VC0011250
InChI: InChI=1S/C12H15NO2.ClH/c1-2-15-12(14)11-10-6-4-3-5-9(10)7-8-13-11;/h3-6,11,13H,2,7-8H2,1H3;1H
SMILES: CCOC(=O)C1C2=CC=CC=C2CCN1.Cl
Molecular Formula: C12H16ClNO2
Molecular Weight: 241.715

Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride

CAS No.: 103733-33-1

Cat. No.: VC0011250

Molecular Formula: C12H16ClNO2

Molecular Weight: 241.715

* For research use only. Not for human or veterinary use.

Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride - 103733-33-1

Specification

CAS No. 103733-33-1
Molecular Formula C12H16ClNO2
Molecular Weight 241.715
IUPAC Name ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C12H15NO2.ClH/c1-2-15-12(14)11-10-6-4-3-5-9(10)7-8-13-11;/h3-6,11,13H,2,7-8H2,1H3;1H
Standard InChI Key LRLJUGFKJBKGTR-UHFFFAOYSA-N
SMILES CCOC(=O)C1C2=CC=CC=C2CCN1.Cl

Introduction

Chemical Structure and Properties

Molecular Structure and Composition

Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride is the hydrochloride salt of ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate. The parent compound features a partially saturated isoquinoline core with an ethyl carboxylate group positioned at carbon-1 . In the hydrochloride salt form, the nitrogen atom in the tetrahydroisoquinoline ring becomes protonated, forming an ionic bond with a chloride counterion. This structural modification significantly alters the compound's physicochemical properties compared to its free base form.

Physicochemical Properties

Based on analytical extrapolation from the parent compound and related structures, the following properties can be attributed to ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride:

PropertyValueSource/Derivation
Parent Compound FormulaC₁₂H₁₅NO₂
Salt Molecular FormulaC₁₂H₁₅NO₂·HClDerived from parent compound
Molecular Weight~241.71 g/molCalculated (parent MW 205.25 + HCl 36.46)
Physical StateCrystalline solidTypical for hydrochloride salts
SolubilityEnhanced in polar solventsCharacteristic of salt forms
Melting PointHigher than parent compoundCommon for hydrochloride salts
Hydrogen Bond Donors>1Derived from structure
Hydrogen Bond Acceptors>3Derived from structure

Structural Comparison with Related Compounds

The structural relationships between ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride and related compounds provide valuable context for understanding its properties:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferenceCAS Number
Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylateC₁₂H₁₅NO₂205.25Parent compound (free base)106181-28-6
Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochlorideC₁₂H₁₅NO₂·HCl~241.71Hydrochloride salt formNot specified in results
Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochlorideC₁₂H₁₆ClNO₃257.71Contains additional 6-hydroxyl group128073-50-7

Molecular Identification and Characterization

Chemical Identifiers

The parent compound ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate possesses the following identifiers, from which the hydrochloride salt identifiers can be derived:

IdentifierValueSource
IUPAC NameEthyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
InChIInChI=1S/C12H15NO2/c1-2-15-12(14)11-10-6-4-3-5-9(10)7-8-13-11/h3-6,11,13H,2,7-8H2,1H3
InChIKeyOOIVWSXZWFQHQS-UHFFFAOYSA-N
SMILESCCOC(=O)C1C2=CC=CC=C2CCN1

For the hydrochloride salt form, the molecular structure would incorporate HCl, resulting in modifications to these identifiers to reflect the salt formation.

Spectroscopic Characteristics

Based on its structural features, ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride would demonstrate distinct spectroscopic profiles:

NMR Spectroscopy

The ¹H NMR spectrum would likely exhibit:

  • Signals for aromatic protons in the benzene ring (δ ~7.0-7.5 ppm)

  • Characteristic ethyl ester signals (quartet at δ ~4.0-4.2 ppm for CH₂ and triplet at δ ~1.2-1.4 ppm for CH₃)

  • Signals for tetrahydroisoquinoline methylene protons (δ ~2.8-3.5 ppm)

  • A downfield shift for N-H protons due to the hydrochloride salt formation

Infrared Spectroscopy

Anticipated IR absorption bands would include:

  • Ester carbonyl stretching (~1730-1750 cm⁻¹)

  • N-H stretching vibrations (~3300-3500 cm⁻¹)

  • C-H stretching (aromatic and aliphatic, ~2800-3100 cm⁻¹)

  • C=C aromatic stretching (~1600-1650 cm⁻¹)

Synthesis and Preparation

General Synthetic Approach

The synthesis of ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride typically follows a two-stage process:

Salt Formation

Conversion to the hydrochloride salt typically involves:

  • Dissolution of the free base in an appropriate organic solvent (e.g., diethyl ether, ethanol)

  • Treatment with anhydrous hydrogen chloride gas or concentrated HCl solution

  • Precipitation of the salt, followed by filtration and purification

Purification Techniques

Common purification methods for this class of compounds include:

  • Recrystallization from appropriate solvent systems

  • Column chromatography for the parent compound prior to salt formation

  • Washing with non-polar solvents to remove impurities

Chemical Reactivity and Stability

Reactivity Profile

The reactivity of ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride would be governed by its key functional groups:

Functional GroupExpected Reactivity
Secondary amine (as HCl salt)Nucleophilicity reduced compared to free base; potential for N-functionalization after deprotonation
Ethyl esterSusceptible to hydrolysis, transesterification, and reduction
Aromatic ringPotential for electrophilic aromatic substitution reactions
Benzylic positionsSusceptible to oxidation and radical reactions

Stability Considerations

As a hydrochloride salt, this compound would exhibit:

  • Enhanced stability during storage compared to the free base

  • Resistance to oxidation at the nitrogen center

  • Potential sensitivity to hydrolysis under basic conditions due to the ester group

  • Photosensitivity typical of aromatic compounds

Structure-Activity Relationships

Key Structural Elements

The biological and chemical behavior of ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride is influenced by several structural features:

Structural ElementSignificance
Tetrahydroisoquinoline coreProvides rigid scaffold recognized in various biological targets
C-1 stereocenterPotential for stereoselectivity in biological interactions
Ethyl esterModulates lipophilicity and serves as a handle for further functionalization
Hydrochloride saltEnhances water solubility and bioavailability

Comparative Analysis with Related Structures

Structural modifications, as exemplified by the related compound ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride, can significantly alter properties:

  • The addition of a hydroxyl group at position 6 increases polarity and introduces an additional hydrogen bonding site

  • Such modifications can significantly impact pharmacokinetic properties and target selectivity

  • The hydroxylated variant has a distinctly different molecular weight (257.71 g/mol) compared to the non-hydroxylated compound (~241.71 g/mol)

Analytical Methods

Chromatographic Analysis

For identification and purity assessment, chromatographic techniques would be particularly valuable:

HPLC Methods

  • Reverse-phase chromatography using C18 columns

  • Mobile phases incorporating buffer systems to control ionization

  • UV detection at wavelengths suitable for aromatic detection (typically 254-280 nm)

Thin-Layer Chromatography

  • Silica gel plates with appropriate solvent systems

  • Visualization using UV light or specific reagents for nitrogen-containing compounds

Mass Spectrometry

Mass spectrometric analysis would likely show:

  • Molecular ion peak corresponding to the free base (M⁺, m/z ~205)

  • Fragmentation patterns characteristic of tetrahydroisoquinoline structures

  • Loss of ethoxy fragments from the carboxylate group

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